4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOHEPTYLBENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group
Preparation Methods
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOHEPTYLBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chloro and nitro groups are introduced via electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with N1-cycloheptylbenzamide under suitable conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOHEPTYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets[][3].
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOHEPTYLBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl) derivatives. These compounds share structural similarities but differ in their specific substituents and resulting properties. The uniqueness of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOHEPTYLBENZAMIDE lies in its combination of a cycloheptylbenzamide moiety with a substituted pyrazole ring, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C18H21ClN4O3 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-cycloheptylbenzamide |
InChI |
InChI=1S/C18H21ClN4O3/c19-16-12-22(21-17(16)23(25)26)11-13-7-9-14(10-8-13)18(24)20-15-5-3-1-2-4-6-15/h7-10,12,15H,1-6,11H2,(H,20,24) |
InChI Key |
LEWGRFDYLVNUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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